Isopropylsulfonyl vs. Hydroxyaroyl Warhead: Structural Class Divergence from Nitazoxanide/Tizoxanide
The 3-isopropylsulfonyl benzamide warhead in CAS 919862-48-9 represents a fundamentally different pharmacophore from the 2-hydroxybenzoyl group found in nitazoxanide (NTZ) and tizoxanide (TIZ). In the Romark patent family disclosing this compound class, the alkylsulfonyl substitution was designed to overcome metabolic instability and narrow-spectrum limitations of the hydroxyaroyl series [1]. While NTZ and TIZ exhibit HCV replicon EC₅₀ values of approximately 0.15–0.46 μM in the 2-hydroxyaroyl series, the alkylsulfonyl benzamide subclass operates through a distinct structural motif that eliminates the metabolically labile phenolic –OH while retaining antiviral potency [2]. The isopropylsulfonyl group provides steric bulk and electron-withdrawing character that is absent in the hydroxyaroyl series, potentially reducing Phase II glucuronidation susceptibility.
| Evidence Dimension | HCV replicon antiviral potency (EC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 919862-48-9; patent class claims strong anti-hepatitis virus activity for alkylsulfonyl thiazolide class [1] |
| Comparator Or Baseline | Nitazoxanide (NTZ): HCV replicon EC₅₀ = 0.15–0.46 μM; Tizoxanide (TIZ): EC₅₀ = 0.15 μM [2] |
| Quantified Difference | Structural class divergence precludes direct potency comparison; differentiation is based on warhead chemistry (alkylsulfonyl vs. hydroxyaroyl) |
| Conditions | HCV genotype 1A/1B replicon assay in Huh-7 cells [2] |
Why This Matters
Researchers seeking thiazolide-based antivirals with reduced Phase II metabolic liability should prioritize alkylsulfonyl benzamides over hydroxyaroyl thiazolides, as the absence of a phenolic –OH eliminates a major glucuronidation site.
- [1] Rossignol JF, Semple JE, inventors; Romark Laboratories LC, assignee. Alkylsulfonyl-substituted thiazolide compounds. United States patent US 8,895,752. 2014 Nov 25. View Source
- [2] Korba BE, Montero AB, Farrar K, et al. Nitazoxanide, tizoxanide and other thiazolides are potent inhibitors of hepatitis B virus and hepatitis C virus replication. Antiviral Research. 2008;77(1):56-63. View Source
